1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1296307-33-9 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O/c1-6-7(8)5-10(9-6)3-4-11-2/h5H,3-4,8H2,1-2H3 |
InChI Key |
VMVMLAPJMPSWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CCOC |
Origin of Product |
United States |
An In-depth Technical Guide to 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[5] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, highlighting the therapeutic success of this scaffold.[3] The 4-amino-substituted pyrazole motif, in particular, is a valuable building block, serving as a versatile intermediate for the synthesis of more complex molecular architectures, including fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[6]
The title compound, 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine (CAS No. 1296307-33-9), combines the privileged 4-aminopyrazole core with a 1-(2-methoxyethyl) substituent. This N-alkoxyethyl group can influence the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design. The 3-methyl group can also play a role in modulating biological activity and selectivity. Given the therapeutic potential of substituted pyrazoles, a reliable and well-documented synthetic route to compounds like 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine is of significant interest to the scientific community.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine can be envisioned through a two-step sequence starting from the commercially available 3-methyl-4-nitropyrazole. This strategy is advantageous as it builds upon a pre-formed pyrazole ring, thus avoiding potential regioisomeric issues that can arise during pyrazole ring formation with substituted hydrazines.
Caption: Retrosynthetic analysis of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine.
The key transformations are:
-
N-Alkylation: Regioselective alkylation of the N1 position of 3-methyl-4-nitropyrazole with a suitable 2-methoxyethyl electrophile.
-
Nitro Group Reduction: Chemoselective reduction of the nitro group at the C4 position to the corresponding primary amine.
This approach is well-precedented in the literature for the synthesis of various N-substituted 4-aminopyrazoles.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the N-alkylation of nitropyrazoles and the subsequent reduction of the nitro group.[1]
Step 1: Synthesis of 1-(2-methoxyethyl)-3-methyl-4-nitropyrazole
This procedure is adapted from standard N-alkylation protocols for pyrazoles, utilizing a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide.
Caption: Synthesis of 1-(2-methoxyethyl)-3-methyl-4-nitropyrazole.
Materials:
-
3-methyl-4-nitropyrazole
-
2-Bromoethyl methyl ether
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 3-methyl-4-nitropyrazole (1.0 eq) in anhydrous DMF in a round-bottom flask is added anhydrous potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
2-Bromoethyl methyl ether (1.2 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to 60-70 °C and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate (3 x volume of aqueous phase).
-
The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2-methoxyethyl)-3-methyl-4-nitropyrazole.
Causality Behind Experimental Choices:
-
Base and Solvent: The combination of a moderately strong base like K₂CO₃ and a polar aprotic solvent like DMF is effective for the deprotonation of the pyrazole NH and facilitates the subsequent Sₙ2 reaction with the alkyl halide.
-
Temperature: Heating the reaction mixture increases the rate of the alkylation reaction. The chosen temperature is a balance to ensure a reasonable reaction time without promoting side reactions or decomposition.
Step 2: Synthesis of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine
The reduction of the nitro group is a standard transformation, and catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.[7]
Caption: Synthesis of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine.
Materials:
-
1-(2-methoxyethyl)-3-methyl-4-nitropyrazole
-
Palladium on carbon (10% Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
A solution of 1-(2-methoxyethyl)-3-methyl-4-nitropyrazole (1.0 eq) in methanol or ethanol is prepared in a hydrogenation vessel.
-
Palladium on carbon (10 wt %, 5-10 mol % Pd) is carefully added to the solution.
-
The vessel is sealed and purged with nitrogen, followed by evacuation and backfilling with hydrogen gas (H₂).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm, or using a balloon) at room temperature for 4-8 hours, or until TLC or LC-MS analysis indicates complete conversion.
-
Upon completion, the reaction mixture is carefully purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite®, washing the pad with additional solvent (MeOH or EtOH).
-
The filtrate is concentrated under reduced pressure to yield 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine, which can be further purified by crystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups to amines.
-
Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the hydrogenation conditions.
-
Safety: The use of a wet catalyst and inert gas purging are crucial safety measures when working with palladium on carbon and hydrogen gas to prevent ignition.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| CAS Number | 1296307-33-9 |
| Appearance | Expected to be a solid or oil |
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | s | 1H | C5-H |
| ~ 4.1 - 4.2 | t | 2H | N-CH₂- |
| ~ 3.6 - 3.7 | t | 2H | -CH₂-O- |
| ~ 3.3 - 3.4 | s | 3H | -OCH₃ |
| ~ 3.0 - 3.5 | br s | 2H | -NH₂ |
| ~ 2.2 - 2.3 | s | 3H | C3-CH₃ |
Note: The chemical shift of the -NH₂ protons can be variable and may broaden or exchange with D₂O.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 147 | C3 |
| ~ 130 - 132 | C5 |
| ~ 125 - 127 | C4 |
| ~ 70 - 72 | -CH₂-O- |
| ~ 58 - 60 | -OCH₃ |
| ~ 50 - 52 | N-CH₂- |
| ~ 11 - 13 | C3-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Medium, Broad | N-H stretch (amine) |
| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1620 - 1580 | Strong | N-H bend (amine) |
| ~ 1550 - 1500 | Medium | C=N, C=C stretch (pyrazole ring) |
| ~ 1120 - 1080 | Strong | C-O stretch (ether) |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 155 | [M]⁺ (Molecular Ion) |
| 124 | [M - OCH₃]⁺ |
| 110 | [M - CH₂OCH₃]⁺ |
| 96 | [M - CH₂CH₂OCH₃]⁺ |
Potential Applications in Drug Discovery
Substituted 4-aminopyrazoles are valuable intermediates in the synthesis of a wide range of biologically active molecules. The title compound can serve as a starting material for the synthesis of:
-
Kinase Inhibitors: The amino group can be functionalized to introduce pharmacophores that target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases.[8]
-
Fused Heterocyclic Systems: Condensation of the 4-amino group with 1,3-dielectrophiles can lead to the formation of pyrazolo[3,4-d]pyrimidines and other fused systems with diverse pharmacological activities.
-
Agrochemicals: Pyrazole derivatives have also found applications as herbicides and fungicides.
The methoxyethyl substituent at the N1 position can enhance the compound's drug-like properties, potentially improving its pharmacokinetic profile.
Conclusion
This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine. By leveraging established synthetic methodologies for pyrazole derivatives, a reliable two-step protocol has been detailed, providing researchers with a clear pathway to access this valuable chemical entity. The inclusion of predicted spectroscopic data serves as a crucial tool for the verification of the synthesized product. As the pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, this guide offers a solid foundation for the exploration of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-amine and its derivatives in the pursuit of novel drug candidates.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
(2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science. Retrieved from [Link]
-
(n.d.). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Publishing. Royal Society of Chemistry. Retrieved from [Link]
-
(2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
(2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... - ResearchGate. ResearchGate. Retrieved from [Link]
-
(n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
(2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
Technical Guide: 1-Substituted-3-Methyl-4-Aminopyrazole Derivatives
Executive Summary
This technical guide provides a rigorous analysis of 1-substituted-3-methyl-4-aminopyrazoles , a privileged scaffold in medicinal chemistry. Distinguished by their amphoteric nature and hydrogen-bonding capacity, these derivatives serve as critical pharmacophores in kinase inhibitors (JAK, CDK, Aurora), COX-2 inhibitors, and antimicrobial agents. This document details the structural rationale, validated synthetic protocols with a focus on regioselectivity, and biological application strategies.[1][2]
Part 1: Structural Significance & SAR
The 4-aminopyrazole core is not merely a linker; it is a functional "hinge-binding" motif. In kinase drug discovery, the N2 nitrogen and the C4-amino group often form a donor-acceptor pair that mimics the adenine ring of ATP, allowing for high-affinity binding to the kinase hinge region.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional roles of each position on the pyrazole ring.
Caption: Functional dissection of the 4-aminopyrazole scaffold highlighting the pharmacophoric contributions of each position.
Part 2: Synthetic Architectures & Regiocontrol
The synthesis of 1-substituted-3-methyl-4-aminopyrazoles is chemically non-trivial due to annular tautomerism , which often leads to mixtures of 1,3- and 1,5-isomers. The protocol below prioritizes regiochemical purity .
The "Gold Standard" Pathway: Nitration-Alkylation-Reduction
Direct condensation of hydrazines with 1,3-diketones often yields inseparable regioisomers. The preferred industrial and research route involves the nitration of 3-methylpyrazole followed by controlled alkylation and reduction.
Workflow Diagram
Caption: Stepwise synthetic pathway emphasizing the critical regioselectivity checkpoint during N-alkylation.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-3-methyl-4-aminopyrazole
This protocol utilizes a Nitration-Alkylation-Reduction strategy to ensure high purity.
Step 1: Nitration of 3-Methylpyrazole
Objective: Introduce the nitrogen source at C4.
-
Reagents: 3-Methylpyrazole (10 g, 122 mmol), Conc. H₂SO₄ (30 mL), Fuming HNO₃ (10 mL).
-
Procedure: Dissolve 3-methylpyrazole in H₂SO₄ at 0°C. Dropwise add HNO₃ while maintaining temperature <10°C (Exothermic!). Stir at RT for 2h, then heat to 60°C for 3h.
-
Workup: Pour onto crushed ice. Neutralize with Na₂CO₃ to pH 7. Filter the white precipitate.
-
Yield: ~85% of 3-methyl-4-nitropyrazole .
Step 2: Regioselective N-Arylation (Chan-Lam Coupling)
Objective: Install the N1-phenyl group selectively. Note: Direct alkylation with halides often gives mixtures. Copper-catalyzed coupling is preferred for arylation.
-
Reagents: 3-methyl-4-nitropyrazole (1.0 eq), Phenylboronic acid (1.5 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure: Stir the mixture at room temperature under air (balloon) for 24h.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Differentiation: The 1-phenyl-3-methyl isomer (Target) typically elutes after the 1-phenyl-5-methyl isomer due to steric shielding of the polar nitro group in the 5-methyl variant.
-
Validation: 1H NMR NOE (Nuclear Overhauser Effect) between N-Phenyl protons and C5-H confirms the 1,3-substitution pattern.
-
Step 3: Reduction of Nitro Group
Objective: Unmask the primary amine.
-
Method: Hydrogenation (Cleanest workup).
-
Reagents: 10% Pd/C (10 wt%), H₂ gas (balloon or 1 atm).
-
Solvent: Methanol or Ethanol.
-
Procedure: Degas solvent, add catalyst, stir under H₂ for 4-6h. Filter through Celite to remove Pd.
-
Stability Note: The free amine oxidizes slowly in air (turns brown). Store as the HCl salt by treating with 1M HCl in ether.
Comparison of Reduction Methods
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂ / Pd-C | Clean workup, high yield | Incompatible with halogens (dehalogenation risk) |
| Chemical Reduction | SnCl₂ / HCl | Tolerates halogens | Toxic tin waste, tedious workup (emulsions) |
| Iron Reduction | Fe / NH₄Cl | Cheap, mild, functional group tolerant | Heterogeneous, requires filtration of iron sludge |
| B2nep2 | B₂nep₂ / Bipyridine | Metal-free, very mild | Expensive reagents, atom uneconomical |
Part 4: Biological Applications & Derivatization
The 4-amino group is rarely the final endpoint; it is a nucleophilic handle used to construct urea or amide linkers that extend into the "selectivity pocket" of kinases.
Key Derivatization Reactions
-
Urea Formation: Reaction with isocyanates (R-NCO) yields ureas (e.g., AT9283 analogs).
-
Conditions: DCM/THF, 0°C to RT.
-
-
Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA.
-
Significance: Common in designing JAK inhibitors where the amide interacts with the gatekeeper residue.
-
Case Study: Kinase Inhibition Profile
The 1-substituted-3-methyl-4-aminopyrazole scaffold is prominent in inhibitors of Janus Kinases (JAKs) and Aurora Kinases .
-
Mechanism: The pyrazole N2 accepts a H-bond from the hinge region backbone (e.g., Leu residue), while the C4-NH substituent donates a H-bond.
-
Selectivity: The C3-methyl group projects into the solvent-accessible region or a small hydrophobic pocket, often clashing with larger gatekeeper residues in off-target kinases, thereby enhancing selectivity.
References
-
Regioselective Synthesis of Pyrazoles: Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews. Link
-
Kinase Inhibitor Design: Che, B., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry. 3
-
N-Alkylation Regiochemistry: Norman, N. J., et al. (2022).[4] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. 4
-
Fluorinated Solvents in Synthesis: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. CONICET. Link
-
Green Reduction Methods: Amine synthesis by nitro compound reduction. Organic Chemistry Portal. 5
Sources
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- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Guide: Sourcing and Validating Custom Synthesized 4-Aminopyrazoles
Executive Summary
The 4-aminopyrazole scaffold is a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, ALK inhibitors) and COX-2 antagonists. Its ability to function as a bioisostere for purines and its capacity for diverse hydrogen-bonding patterns make it indispensable.[1]
However, sourcing these scaffolds is fraught with technical peril. The synthesis of 4-aminopyrazoles is plagued by regiochemical ambiguity (N1-isomerism) and oxidative instability .[1]
This guide moves beyond a simple vendor list. It provides a technical framework for evaluating suppliers based on their ability to resolve specific synthetic bottlenecks, ensuring you receive high-fidelity chemical matter for your SAR (Structure-Activity Relationship) campaigns.[1]
Part 1: The Chemical Imperative (Why Specification Matters)
Before engaging a supplier, you must understand the failure modes of the chemistry. A "95% purity" Certificate of Analysis (CoA) is insufficient if the regiochemistry is undefined.[1]
The Regioselectivity Trap
The most common synthetic route—the Knorr-type cyclization of hydrazines with 1,3-dicarbonyl equivalents—often yields a mixture of regioisomers (1,3,5- vs. 1,3,4-substituted pyrazoles).[2]
-
The Problem: Tautomeric equilibrium in the pyrazole ring means that alkylation or acylation can occur at either the N1 or N2 position.
-
The Consequence: In kinase assays, the N1-isomer might be a nanomolar inhibitor, while the N2-isomer is inactive.[1] If a supplier provides a 90:10 mixture, your biological data will be noisy and uninterpretable.
Oxidative Instability
Free base 4-aminopyrazoles are electron-rich and prone to oxidation, leading to the formation of azo-dimers or "pink/purple" degradation products.[1]
-
Requirement: Competent suppliers must synthesize and ship these compounds as stable salts (HCl, Oxalate, or Trifluoroacetate).
Part 2: Technical Competency Evaluation (The "Litmus Test")
Do not select a supplier based solely on price per gram. Use the following technical criteria to vet their capabilities.
Synthetic Route Proficiency
A Tier-1 supplier should offer multiple routes to avoid IP or scale-up issues.[1]
| Route | Pros | Cons | Supplier Question |
| Nitration/Reduction | Scalable; well-defined regiochemistry if N-alkylation is done before nitration.[1] | Safety risks (energetic intermediates); Pd-catalyst poisoning during reduction.[1] | "Do you have flow chemistry capabilities for the nitration step?" |
| Cyclization (Knorr) | Convergent; good for diverse analogs.[1] | High risk of regioisomer mixtures. | "How do you prove regiochemistry? (NOESY/X-Ray?)" |
| Curtius Rearrangement | Access to hindered amines. | Requires handling azides (safety risk).[1] | "Can you handle acyl azides at gram-scale?" |
Visualization of Synthetic Decision Making
The following diagram illustrates the logic a competent supplier should follow to guarantee regiocontrol.
Caption: Decision tree for selecting synthetic routes to minimize regiochemical mixtures.
Part 3: Leading Suppliers & Strategic Categorization
Based on current capabilities (2024-2025 landscape), suppliers are categorized by their specific utility in the drug discovery pipeline.
Tier 1: Integrated CROs (Custom Synthesis & FTE)
Best for: Novel scaffolds, complex SAR, and scale-up.
-
WuXi AppTec (Chemistry Service Unit) [1]
-
Core Competency: Global leader in small molecule synthesis.[1] They have massive libraries of validated reaction conditions for heterocyclic synthesis.
-
Why them: If you need a library of 50 variations of a 4-aminopyrazole core with guaranteed regiochemistry, their FTE (Full-Time Equivalent) model is superior [1].[1]
-
Capabilities: High-throughput purification, flow chemistry for hazardous nitration steps, and X-ray crystallography for structure confirmation.
-
-
Thermo Fisher Scientific (Custom Services) [1][3][4]
-
Core Competency: cGMP capabilities and rigorous quality control.
-
Why them: Ideal if the 4-aminopyrazole is an intermediate for a late-stage preclinical candidate requiring strict documentation and impurity profiling [2].[1]
-
Tier 2: Building Block Specialists (Catalog + "Make-on-Demand")
Best for: Rapid access to standard substituted pyrazoles.[1]
-
Enamine
-
Core Competency: The "MADE" (Make-on-Demand) collection. They hold the world's largest stock of building blocks.[5][6]
-
Why them: They likely already have the 4-aminopyrazole precursor you need in stock or can synthesize it in 2 weeks using pre-validated protocols.[1] Their catalog of pyrazoles is exhaustive [3].
-
Watch out for: Ensure you check if the compound is "In Stock" vs. "MADE" (4-6 week lead time).[1]
-
-
Combi-Blocks
-
Core Competency: Functionalized heterocycles at competitive prices.
-
Why them: Excellent source for specific halogenated or boronic acid-substituted pyrazoles needed for cross-coupling reactions [4].[1]
-
Specialized Boutiques
-
ChemScene / Chem-Impex: Reliable sources for gram-scale batches of standard 4-aminopyrazoles (e.g., CAS 28466-26-4) for use as starting materials [5].[1]
Part 4: The "Goods Inward" Protocol (Self-Validating QC)
Trust but verify. When your custom synthesized batch arrives, do not rely solely on the vendor's LCMS. Use this protocol to validate the material.
Visual Inspection
-
Pass: White to off-white powder (likely the HCl salt).[1]
-
Fail: Deep pink, purple, or brown sticky solid. This indicates oxidation of the free amine to azo species. Action: Reject batch or request recrystallization.
Structural Validation Workflow
Standard 1H NMR is often insufficient to distinguish N1 vs N2 isomers.
Step-by-Step Validation:
-
Mass Spec: Confirm M+1. Check for M+14 (methylation impurity) or M+16 (oxidation).[1]
-
1H NMR (DMSO-d6): Check integration of the amine protons.
-
The Critical Step (NOESY/ROESY):
-
Run a 2D NOESY experiment.
-
Look for: A Cross-peak (correlation) between the N-substituent (e.g., N-Methyl) and the adjacent C5-proton or substituent.[1]
-
Logic: If the N-Methyl shows a correlation to the C5-H, you have the 1,5-isomer.[1] If it correlates to C3-H (or substituent), you have the 1,3-isomer.[1]
-
-
Salt Screen: If the material is unstable, convert a small sample to the oxalate salt to see if crystallinity/stability improves.
QC Logic Diagram
Caption: Quality Control workflow to filter out oxidized or regio-incorrect batches.
References
-
WuXi AppTec. Small Molecule CDMO & Research Chemistry Services.[1][7] Retrieved from
-
Thermo Fisher Scientific. Custom Chemical Synthesis Services.[1] Retrieved from
-
Enamine. MADE (Make-on-Demand) Building Blocks Collection. Retrieved from
-
Combi-Blocks. Pyrazoles and Heterocyclic Building Blocks Catalog. Retrieved from [1]
-
ChemScene. 4-Aminopyrazole Product Specifications (CAS 28466-26-4).[1][8][9] Retrieved from [1]
-
Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[10] Molecules.[1][2][8][10][11][12][13][14][15] (Contextual citation regarding regioselectivity challenges).
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- 5. Building Blocks - Enamine [enamine.net]
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Application Notes and Protocols: Synthesis of Pyrazole-4-Sulfonamides via Reaction of Pyrazole-4-Amines with Sulfonyl Chlorides
Abstract
This comprehensive guide details the synthesis of pyrazole-4-sulfonamides through the reaction of pyrazole-4-amines with various sulfonyl chlorides. This chemical transformation is of significant interest to researchers, scientists, and drug development professionals due to the prominent role of pyrazole-sulfonamide scaffolds in medicinal chemistry.[1][2][3] This document provides an in-depth analysis of the reaction mechanism, step-by-step experimental protocols, a troubleshooting guide for common issues, and an overview of the diverse applications of the resulting compounds. The protocols are designed to be self-validating, with explanations for each step to ensure robust and reproducible results.
Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold
The pyrazole ring is a privileged five-membered heterocyclic motif renowned for its broad spectrum of pharmacological activities.[2] Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of antibacterial, anti-inflammatory, and anticancer agents.[4][5] The strategic combination of these two pharmacophores into a single molecular entity, the pyrazole-sulfonamide, has yielded compounds with remarkable biological profiles.[6] These hybrid molecules have demonstrated efficacy as potent enzyme inhibitors, including carbonic anhydrases and kinases, and exhibit significant antiproliferative activity.[1][6]
The synthesis of pyrazole-4-sulfonamides is a fundamental reaction for drug discovery and development, enabling the creation of diverse compound libraries for screening and lead optimization. This guide provides the necessary theoretical background and practical protocols to empower researchers to effectively synthesize these valuable compounds.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction at a sulfur center. The reaction proceeds through a well-established mechanism, which can be broken down into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrazole-4-amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, high-energy pentacoordinate intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), removes a proton from the nitrogen atom, neutralizing the resulting sulfonylammonium salt to yield the final sulfonamide product and the hydrochloride salt of the base.[7]
The presence of a base is crucial to scavenge the hydrochloric acid (HCl) generated during the reaction.[5] Failure to neutralize this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: Generalized mechanism for the reaction of pyrazole-4-amines with sulfonyl chlorides.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical reaction between a pyrazole-4-amine and a sulfonyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrazole-4-amine derivative | ≥95% | Various | Starting material. |
| Sulfonyl chloride derivative | ≥95% | Various | Reactant. |
| Diisopropylethylamine (DIPEA) | Anhydrous | Various | Base. Triethylamine can also be used. |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. |
| Saturated aq. NaHCO₃ | Reagent | N/A | For work-up. |
| Brine | Reagent | N/A | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Various | Eluent for chromatography. |
| Hexanes | HPLC Grade | Various | Eluent for chromatography. |
Step-by-Step Synthesis Protocol
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole-4-amine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
-
Addition of Base:
-
Cool the solution to 0 °C using an ice bath.
-
Add diisopropylethylamine (DIPEA) (1.5-2.0 eq.) dropwise to the stirred solution. The excess base ensures complete scavenging of HCl.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve the sulfonyl chloride (1.05-1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C. A slight excess of the sulfonyl chloride can help drive the reaction to completion.
-
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. This removes the protonated base and any unreacted sulfonyl chloride.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent system can be employed for purification.[8]
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Caption: Experimental workflow for the synthesis of pyrazole-4-sulfonamides.
Applications in Drug Discovery
The pyrazole-4-sulfonamide core is a versatile scaffold that has been successfully incorporated into a variety of biologically active molecules.
| Compound Class | Biological Target | Therapeutic Area |
| Pyrazole-based sulfonamides | Carbonic Anhydrases (hCAII, hCAIX, hCAXII) | Glaucoma, Epilepsy, Cancer |
| Pyrazole-sulfonamide derivatives | Kinases (e.g., MST3) | Cancer |
| Substituted pyrazole-4-sulfonamides | N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Antibacterial |
| Celecoxib (a pyrazole derivative) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Low reactivity of the amine. | 1. Use freshly opened or purified sulfonyl chloride. Ensure anhydrous conditions.2. Increase the equivalents of base (up to 3 eq.).3. Increase reaction temperature or use a more forcing solvent (e.g., DMF). |
| Formation of multiple products | 1. Reaction with the N1-H of the pyrazole ring.2. Dimerization or polymerization of starting materials. | 1. Use an N1-protected pyrazole-4-amine if regioselectivity is an issue.2. Use dilute reaction conditions. |
| Difficult purification | 1. Product co-elutes with starting material or by-products.2. Product is insoluble. | 1. Optimize the chromatography solvent system. Consider reverse-phase chromatography.2. Attempt recrystallization from various solvents. |
| Incomplete reaction | 1. Steric hindrance around the amine or sulfonyl chloride.2. Insufficient reaction time or temperature. | 1. Increase reaction temperature and/or time. Consider using a less hindered base.2. Allow the reaction to run for a longer period (up to 48h) or gently heat the reaction mixture. |
Conclusion
The reaction of pyrazole-4-amines with sulfonyl chlorides is a robust and versatile method for the synthesis of a wide array of biologically relevant pyrazole-4-sulfonamides. By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can efficiently generate these valuable compounds for further investigation in drug discovery and development programs. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the laboratory.
References
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Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.). ProQuest. Retrieved February 17, 2026, from [Link]
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Bollu, V. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link]
- Lange, N. A., & Byrd, J. F. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
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Bollu, V. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]
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Bollu, V. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link]
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Bollu, V. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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Shainyan, B. A., & Tolstikova, L. L. (2009). Nucleophilic substitution at sulfur. Effect of nucleophile and leaving group basicity as probe of bond formation and breaking. Journal of the American Chemical Society. [Link]
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Miller, M. J., & Scanlan, E. M. (1997). Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]
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Oszczapowicz, J., & Czerwińska, E. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]
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Taylor, L. T., & Chang, H. K. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 183-188. [Link]
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Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube. [Link]
- Wang, B., et al. (2018). Method for preparing high-purity sulfonamide compound, and intermediate and use thereof. U.S. Patent No. 9,950,997. Washington, DC: U.S.
-
Bull, J. A., & Jones, T. F. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9573–9578. [Link]
-
St. Denis, J. D., & Macmillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Nucleophilic Substitution in Synthesis- Amines. (2022, October 4). Chemistry LibreTexts. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. [Link]
-
Asif, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4393. [Link]
-
Šimková, A. (2025, February 26). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Masaryk University. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B. [Link]
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Technical Support Center: A Guide to Improving N-Alkylation Yields in Pyrazole Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of pyrazoles. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your synthetic outcomes.
Introduction: The Significance and Challenges of Pyrazole N-Alkylation
Pyrazoles are a critical class of N-heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their broad spectrum of biological activities makes them a focal point in medicinal chemistry.[3] The functionalization of the pyrazole ring, particularly through N-alkylation, is a key step in modifying their properties and developing new chemical entities.
However, the N-alkylation of unsymmetrically substituted pyrazoles often presents significant challenges, primarily:
-
Controlling Regioselectivity: Alkylation can occur at either the N1 or N2 position, frequently leading to a mixture of regioisomers that are difficult to separate.[4]
-
Achieving High Yields: Suboptimal reaction conditions, side reactions, or the low reactivity of starting materials can result in poor product yields.[4]
This guide will dissect these challenges and provide a systematic approach to troubleshooting and optimization.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems encountered during the N-alkylation of pyrazoles in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Alkylated Pyrazole
Question: My N-alkylation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: A low or nonexistent yield is a common frustration that can stem from several factors. A logical and systematic troubleshooting approach is the most effective way to identify and solve the problem.
Causality and Actionable Solutions:
-
Ineffective Deprotonation (The Role of the Base): For the pyrazole to act as a nucleophile, its N-H proton must be removed by a base.[5] If the base is too weak or unsuitable for the reaction conditions, deprotonation will be inefficient.
-
Troubleshooting:
-
Base Strength: Ensure the base is strong enough to deprotonate the pyrazole. Common and effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[4][5]
-
Stoichiometry: Use a slight excess of the base (e.g., 1.5 equivalents) to drive the deprotonation to completion.[4]
-
Solubility: The base must have some solubility in the reaction solvent to be effective. If you observe poor solubility, consider a different base or solvent system.
-
-
-
Poor Reactivity of the Alkylating Agent: The success of the SN2 reaction depends on the quality of the leaving group on your alkylating agent (R-X).
-
Troubleshooting:
-
Leaving Group Ability: The reactivity order for common leaving groups is I > Br > Cl > F. If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics.
-
Troubleshooting:
-
Temperature: Many N-alkylation reactions proceed well at room temperature, but some may require heating (e.g., to 80°C) to overcome the activation energy barrier.[4] Monitor your reaction by TLC or LC-MS to gauge progress.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally excellent choices as they favor SN2 reactions.[4][5]
-
-
-
Side Reactions and Degradation: In some cases, the starting materials or the product may be unstable under the reaction conditions.
-
Troubleshooting:
-
Monitor for Byproducts: Use TLC or LC-MS to look for the appearance of unexpected spots, which could indicate decomposition.
-
Lower the Temperature: If you suspect degradation, running the reaction at a lower temperature may improve the yield of the desired product.
-
-
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low pyrazole N-alkylation yield.
Issue 2: Poor Regioselectivity Leading to Difficult-to-Separate Isomer Mixtures
Question: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity to favor one isomer?
Answer: Controlling regioselectivity is arguably the most significant challenge in the N-alkylation of unsymmetrical pyrazoles. The outcome is a delicate balance of steric, electronic, and solvent effects.
Causality and Actionable Solutions:
-
Steric Hindrance: This is often the dominant factor. Alkylation will generally favor the less sterically hindered nitrogen atom.[4]
-
Troubleshooting:
-
Bulky Alkylating Agent: If the desired isomer is formed by attack at the less hindered nitrogen, using a bulkier alkylating agent can enhance selectivity.
-
Bulky Pyrazole Substituent: Conversely, a bulky substituent on the pyrazole ring will direct the incoming alkyl group to the more accessible nitrogen.
-
-
-
Solvent Effects: The polarity and nature of the solvent can significantly influence the position of alkylation.
-
Troubleshooting:
-
-
Base and Catalyst System: The choice of base and the presence of certain catalysts can direct the alkylation to a specific nitrogen.
-
Troubleshooting:
-
For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[4]
-
For N2-Alkylation: Magnesium-based catalysts, such as MgBr₂, have been reported to favor N2-alkylation.[4]
-
Sodium Hydride (NaH): In certain systems, using NaH can prevent the formation of isomeric mixtures.[6]
-
-
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[4] While harder to modify post-synthesis, this is a key consideration during the design of the pyrazole core.
Decision Tree for Improving Regioselectivity
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?
A reliable starting point is to use 1.5 equivalents of a carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF or DMSO.[4] The reaction is typically conducted at a concentration of 0.1-0.5 M. Start at room temperature and gently heat to 50-80°C if the reaction is sluggish, monitoring progress by TLC or LC-MS.[4]
Q2: Are there alternative, milder methods to the traditional base-mediated alkylation?
Yes, several alternative methods have been developed:
-
Acid-Catalyzed Alkylation: A notable method uses trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[7][8] This approach avoids the need for strong bases and often proceeds at room temperature.[7]
-
Mitsunobu Reaction: This classic reaction can be adapted for pyrazole N-alkylation.[7]
-
Enzymatic Alkylation: Emerging biocatalytic methods using engineered enzymes can offer extremely high regioselectivity with simple haloalkanes.[9][10]
-
Phase-Transfer Catalysis: This technique can be used to achieve N-alkylation, sometimes even without a solvent, which aligns with green chemistry principles.[11]
Q3: How can I purify my N-alkylated pyrazole if it's difficult to separate the regioisomers by column chromatography?
If chromatographic separation is challenging, consider these options:
-
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[12]
-
Acid-Base Extraction: The basicity of the pyrazole nitrogen can be exploited. Sometimes, the different regioisomers will have slightly different pKa values, which may allow for separation through careful acid-base extraction.
-
Salt Formation: It may be possible to selectively form a salt (e.g., with an inorganic or organic acid) with one of the isomers, which can then be separated by crystallization.[13]
Q4: Can the choice of alkylating agent itself influence the regioselectivity?
Absolutely. The structure of the alkylating agent can have a profound impact. For instance, computational studies have shown that an alkylating agent capable of forming a hydrogen bond with the pyrazole ring can reverse the expected regioselectivity compared to a simple alkyl halide like methyl bromide.[14][15] This highlights the importance of considering potential intramolecular interactions when troubleshooting selectivity.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a generic pyrazole.
Materials:
-
Pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered and dried
-
Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and K₂CO₃ (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (start at room temperature, may increase to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[4]
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow Diagram
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Technical Support Center: Optimizing the Reduction of 4-Nitropyrazole to 4-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the reduction of 4-nitropyrazole to 4-aminopyrazole. As a key synthetic transformation in the development of pharmaceuticals and agrochemicals, optimizing this reduction is critical for achieving high yields and purity.[1][2] This center is designed to address common challenges and provide solutions based on established chemical principles and field-proven insights.
I. Understanding the Reaction: Core Principles
The conversion of a nitro group to an amine is a fundamental reaction in organic synthesis.[3][4] For aromatic systems like pyrazole, this transformation significantly alters the electronic properties of the ring, converting a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.[3] This change is pivotal for subsequent functionalization steps in a synthetic route.
The primary methods for this reduction fall into three main categories:
-
Catalytic Hydrogenation: Utilizes a metal catalyst (e.g., Palladium on carbon) and a hydrogen source.[5][6][7]
-
Metal-Mediated Reductions: Employs metals like tin, iron, or zinc in acidic or neutral media.[3][8][9]
-
Transfer Hydrogenation: Uses a hydrogen donor molecule in the presence of a catalyst.[10]
The choice of method depends on factors such as the presence of other functional groups, desired reaction conditions (e.g., pH), and scalability.
II. Troubleshooting Guides: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the reduction of 4-nitropyrazole.
Catalytic Hydrogenation (e.g., H₂, Pd/C)
Q1: My reaction is sluggish or incomplete, even after a prolonged reaction time. What are the likely causes and solutions?
-
A1: Potential Causes & Solutions:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be poisoned. Ensure all reagents and solvents are free from sulfur-containing compounds or other known catalyst poisons. If poisoning is suspected, use a fresh batch of catalyst. The activity of Pd/C can also be affected by its water content and the distribution of palladium on the support.[11]
-
Insufficient Hydrogen Pressure: For reactions run under a hydrogen atmosphere, ensure the system is properly sealed and that there is a sufficient and consistent supply of hydrogen. For benchtop reactions, a hydrogen balloon is often sufficient.[12][13]
-
Poor Mass Transfer: In a heterogeneous reaction, efficient mixing is crucial. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact between the substrate, catalyst, and hydrogen.
-
Solvent Choice: The substrate must be soluble in the chosen solvent. Common solvents include ethanol, methanol, and ethyl acetate.[6] If solubility is an issue, consider a co-solvent system.
-
Q2: I am observing side products or decomposition of my starting material. How can I improve the selectivity?
-
A2: Potential Causes & Solutions:
-
Over-reduction or Ring Saturation: While less common for aromatic systems under standard conditions, aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalysts like Raney Nickel) can lead to unwanted side reactions.[5] Consider milder conditions or a less active catalyst.
-
Presence of Other Reducible Functional Groups: Pd/C is a versatile catalyst and can reduce other functional groups like alkenes, alkynes, and some carbonyls.[5][11] If your substrate contains such groups, a more chemoselective method may be necessary. Modified catalysts, such as Pd/C(en) (ethylenediamine modified), can offer improved selectivity.[14]
-
Q3: The workup is difficult, and I'm having trouble removing the catalyst.
-
A3: Workup & Catalyst Removal:
-
Filtration: Pd/C is a heterogeneous catalyst and can be removed by filtration.[14][15] Using a pad of Celite® or a similar filter aid can help prevent the fine catalyst particles from passing through the filter paper. Ensure the Celite pad is thoroughly washed with the reaction solvent to recover all the product.[15]
-
Safety Note: Be aware that Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the filtered catalyst to dry completely on the filter paper. It should be kept wet with solvent until it can be safely quenched or disposed of.
-
Metal-Mediated Reductions (e.g., SnCl₂, Fe)
Q1: My reaction with Tin(II) chloride (SnCl₂) is not going to completion. What should I check?
-
A1: Optimizing SnCl₂ Reductions:
-
Stoichiometry: A significant excess of SnCl₂·2H₂O (typically around 5 equivalents) is often required for complete conversion.[15]
-
pH: For reductions in acidic media (e.g., with added HCl), maintaining an acidic environment is crucial.[16][17]
-
Solvent: Ethanol is a commonly used solvent.[15][18] Ensure your 4-nitropyrazole derivative is soluble.
-
Temperature: Some reactions may require heating to reflux to proceed at a reasonable rate.[15][17]
-
Q2: The workup for my SnCl₂ reaction is problematic, resulting in emulsions or a difficult-to-filter solid.
-
A2: SnCl₂ Workup Strategy:
-
After the reaction is complete, the mixture is typically poured into ice water.[15]
-
The pH is then carefully adjusted to be basic (pH 7-8) by adding a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[15] This step is crucial to precipitate tin salts and liberate the free amine.
-
Be aware that adding excess base can sometimes cause the tin salts to redissolve. Careful pH monitoring is key.
-
The resulting aqueous layer is then extracted with an organic solvent like ethyl acetate.[15]
-
Q3: I'm using iron powder for the reduction, but the reaction is slow and messy.
-
A3: Tips for Iron-Mediated Reductions:
-
Activation: The iron powder's surface can oxidize, reducing its reactivity. Pre-treating the iron with a dilute acid can sometimes improve reaction rates.
-
Acidic Medium: Iron reductions are typically carried out in the presence of an acid, such as acetic acid or hydrochloric acid.[8][9] Ammonium chloride can also be used in aqueous systems.[8]
-
Vigorous Stirring: It is essential to keep the iron powder suspended. Inefficient stirring can lead to clumping and slow the reaction.[9]
-
Workup: After the reaction, the iron and its oxides are typically removed by filtration through Celite.
-
Transfer Hydrogenation
Q1: What are the advantages of transfer hydrogenation, and what are some common hydrogen donors?
-
A1: Overview of Transfer Hydrogenation:
Q2: My transfer hydrogenation with ammonium formate is giving low yields.
-
A2: Troubleshooting Transfer Hydrogenation:
-
Donor Decomposition: Ammonium formate can decompose, so ensure it is of good quality. The reaction is often heated to facilitate the decomposition and release of hydrogen.[19]
-
Catalyst and Solvent: As with direct hydrogenation, catalyst activity and solvent choice are important.
-
Stoichiometry: Ensure a sufficient excess of the hydrogen donor is used.
-
III. Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
This protocol is a general method for the reduction of a substituted 4-nitropyrazole.
-
Setup: In a suitable hydrogenation vessel, dissolve the 4-nitropyrazole derivative (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (a balloon is often sufficient for small-scale reactions) or maintain a constant pressure.[6]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.[15]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminopyrazole, which can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate
This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[5][18]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-nitropyrazole derivative (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.[15]
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice.
-
Neutralization: Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is slightly basic (pH 7-8).[15]
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
IV. Data Summary and Comparison
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Room temp, atmospheric pressure | Clean reaction, high yields, easy product isolation | Catalyst can be pyrophoric, sensitive to poisons, may reduce other functional groups |
| Metal-Mediated (SnCl₂) | SnCl₂·2H₂O, Ethanol | Reflux | High chemoselectivity, tolerant of many functional groups | Requires stoichiometric amounts of metal salt, workup can be cumbersome |
| Metal-Mediated (Fe) | Fe powder, Acetic Acid | 100 °C | Inexpensive reagents | Can be messy, requires heating, workup involves filtering large amounts of solid |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux | Avoids use of H₂ gas | Requires heating, donor can decompose |
V. Visualizing the Process
General Reaction Scheme
Caption: Methods for reducing 4-nitropyrazole.
Troubleshooting Workflow for Incomplete Conversion
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 10. Transfer Hydrogenation with PMC or Base Metals - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 13. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 19. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
Separation of 3-methyl and 5-methyl pyrazole isomers
Topic: Separation of 3-methyl and 5-methyl pyrazole isomers Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Introduction: The Tautomer Reality Check
Welcome to the technical support interface for pyrazole chemistry. If you are here because you are trying to separate "3-methylpyrazole" from "5-methylpyrazole" as free bases in a bottle, stop immediately.
You are likely facing a fundamental chemical barrier known as annular tautomerism .[1][2] In the liquid or solution phase, 3-methylpyrazole and 5-methylpyrazole are not distinct, separable compounds—they are the same molecule existing in rapid equilibrium.[2]
This guide addresses two distinct scenarios:
-
The Theoretical Scenario: Why you cannot separate the free base tautomers.
-
The Practical Scenario: How to separate the N-alkylated regioisomers (e.g., 1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole), which is the actual challenge in synthesis.
Module 1: The "Impossible" Separation (Free Base Tautomers)
Q: Why do I see two peaks in my low-temperature NMR, but I can't isolate them?
A: You are observing the "proton hop" in slow motion.
At room temperature, the proton on the nitrogen atom shifts between N1 and N2 positions roughly
-
At Room Temp: You cannot separate them. Distillation, crystallization, or chromatography will yield the equilibrium mixture.[2]
-
At Low Temp (<-40°C): The proton transfer slows down, allowing NMR to detect distinct signals for the 3-methyl and 5-methyl forms, but physical isolation remains impossible because warming the sample immediately restores the equilibrium.[2]
Visualizing the Problem:
Caption: Figure 1. The rapid proton transfer between nitrogen atoms renders 3-methyl and 5-methyl pyrazole inseparable under standard laboratory conditions.[1]
Module 2: The Practical Solution (Separating N-Alkylated Isomers)
Scenario: You have reacted 3(5)-methylpyrazole with an alkylating agent (e.g., Methyl Iodide) and now have a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole . Status: These ARE separable. The methyl group on the nitrogen locks the structure, preventing tautomerism.[1][2]
Protocol A: Fractional Distillation (Primary Method)
Best for: Scale >5g, Industrial processes.[1][2] Principle: There is a significant boiling point difference between the two regioisomers due to steric hindrance and dipole alignment.[1][2]
| Isomer | Boiling Point (Atmospheric) | Relative Volatility |
| 1,3-Dimethylpyrazole | ~136–138 °C | High (Distills First) |
| 1,5-Dimethylpyrazole | ~158 °C | Low (Distills Second) |
Step-by-Step Guide:
-
Setup: Use a fractional distillation apparatus. For high purity, a Vigreux column or a packed column (steel wool/glass beads) is recommended to increase theoretical plates.[1][2]
-
Equilibration: Heat the oil bath to ~150°C. Allow the system to reflux briefly to wet the column.
-
Collection (Fraction 1): The temperature at the still head will stabilize around 136°C .[1][2] Collect this fraction. This is your 1,3-dimethylpyrazole .
-
Transition: The temperature will drop or fluctuate as the 1,3-isomer is depleted.[1][2]
-
Collection (Fraction 2): Increase bath temperature if necessary. The head temperature will rise to 158°C .[2] Collect this fraction. This is your 1,5-dimethylpyrazole .
Troubleshooting:
-
Issue: "The boiling points are too close/smearing."
-
Fix: Switch to vacuum distillation.[1][2] The vapor pressure differences often expand under reduced pressure (e.g., 20 mmHg).[1][2]
Protocol B: Column Chromatography (Lab Scale)
Best for: Scale <2g, or when boiling points are too high for stability.[1][2] Principle: The 1,3-isomer is generally more polar than the 1,5-isomer due to the accessibility of the nitrogen lone pair.[2]
-
Elution Order:
Optimization Tip: Add 1% Triethylamine to the mobile phase to prevent "tailing" caused by the basic nitrogen interacting with acidic silica silanols.[1][2]
Module 3: Identification & Analytical Verification
Q: How do I definitively prove which isomer I have?
A: 1D Proton NMR is often ambiguous due to solvent shifts.[1][2] 2D NOESY NMR is the gold standard.[1][2]
The NOESY Test:
-
1,5-Isomer: The N-Methyl group is spatially close to the C-Methyl group. You will see a strong Nuclear Overhauser Effect (NOE) cross-peak between the two methyl signals.[1][2]
-
1,3-Isomer: The N-Methyl and C-Methyl groups are on opposite sides of the ring. No NOE cross-peak will be observed.[1][2]
Workflow Diagram:
Caption: Figure 2. Decision matrix for separating N-alkylated pyrazole regioisomers based on scale and physical properties.
Module 4: Controlling Regioselectivity (Prevention is Better than Cure)
Q: Can I force the reaction to produce just one isomer?
A: You can skew the ratio significantly, reducing the separation burden.
-
To Favor 1,3-Dimethylpyrazole (Thermodynamic/Steric Control):
-
To Favor 1,5-Dimethylpyrazole (Kinetic/Coordination Control):
-
Mechanism: Requires directing the electrophile to the hindered nitrogen.[1][2]
-
Conditions: This is difficult with simple alkylation.[1][2] However, using magnesium chelation can help.[1][2] The Mg atom coordinates to the N2 nitrogen (adjacent to the methyl), guiding the alkylating agent to that position, though yields are often lower.[1][2] Alternatively, synthesizing the ring from scratch using hydrazine and a specific diketone is often more regioselective than alkylating the parent pyrazole.[1][2]
-
References
-
Rusak, V. V., et al. (2015).[1][2][3] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 275–278.[2][3] (Confirming boiling point order: 1,3-DMP is more volatile).[1][2][3]
-
Elguero, J., et al. (1994).[1][2][4] "High-Resolution Solid-state 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole." The Journal of Physical Chemistry. (Mechanistic insight into tautomerism). [1][2]
-
NIST Chemistry WebBook. "1H-Pyrazole, 1,3-dimethyl-."[1][5] (Physical property verification).
-
Chem-Impex. "1,5-Dimethylpyrazole Product Data." (Boiling point verification: 158°C).[1][2][6][7][8]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1H-Pyrazole, 1,3-dimethyl- [webbook.nist.gov]
- 6. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 7. materiellabo.com [materiellabo.com]
- 8. chemimpex.com [chemimpex.com]
Advanced Characterization Guide: Mass Spectrometry Fragmentation of Methoxyethyl-Aminopyrazoles
Executive Summary: The Structural Elucidation Challenge
In drug development, the methoxyethyl-aminopyrazole scaffold is a privileged structure, often employed to enhance aqueous solubility and metabolic stability in kinase inhibitors. However, the synthesis of these compounds frequently yields regioisomers (e.g., N1-substituted 3-amino vs. 5-amino pyrazoles) that are difficult to distinguish by LC-UV alone.
This guide compares the mass spectrometric performance of methoxyethyl-aminopyrazoles against their structural alternatives (simple alkyl analogs and regioisomers). We demonstrate that the methoxyethyl group is not merely a solubilizing tail but a reactive "reporter" moiety under Collision-Induced Dissociation (CID). Its presence enables unique intramolecular rearrangements—specifically Neighboring Group Participation (NGP)—that allow for the unequivocal assignment of regiochemistry without the need for NMR.
Technical Background: The "Oxygen Effect" in MS/MS
To understand the fragmentation pattern, we must compare the methoxyethyl group to a standard alkyl chain.
-
The Alternative (Alkyl Chains): A simple N-ethyl or N-propyl group typically fragments via homolytic cleavage or charge-remote fragmentation, yielding non-specific alkyl losses (e.g., loss of
or ). These losses are often indistinguishable between isomers. -
The Product (Methoxyethyl Group): The ether oxygen possesses lone pair electrons that can act as a proton acceptor in the gas phase. When positioned proximal to an amino group (as in 5-aminopyrazoles), it facilitates a low-energy Hydrogen Transfer pathway. This results in diagnostic neutral losses that are structurally specific.
Comparative Analysis: Methoxyethyl-Aminopyrazoles vs. Alternatives
The following analysis compares the fragmentation behavior of N1-(2-methoxyethyl)-5-aminopyrazole (Product) against two common alternatives: its 3-amino regioisomer and its N-ethyl analog .
Table 1: Diagnostic Neutral Loss Comparison
| Feature | Product: N1-Methoxyethyl-5-Amino | Alternative A: N1-Methoxyethyl-3-Amino | Alternative B: N1-Ethyl-5-Amino |
| Primary Mechanism | Neighboring Group Participation (NGP) | Charge-Remote Fragmentation | Inductive Cleavage |
| Dominant Neutral Loss | -32 Da (Methanol) | -58 Da (Vinyl methyl ether) | -28 Da (Ethylene) |
| Secondary Loss | -17 Da (Ammonia) | -17 Da (Ammonia) | -17 Da (Ammonia) |
| Diagnostic Ion | |||
| Relative Abundance | High (Facile rearrangement) | Low (High energy bond break) | Medium |
| Differentiation Basis | Proximity of | Distance prevents interaction | Lack of Ether Oxygen |
Detailed Performance Analysis
1. The Proximity Effect (Regioisomer Differentiation)
-
Performance: The 5-amino isomer allows the amino protons to hydrogen-bond with the ether oxygen of the N1-sidechain. Under CID, this leads to the transfer of a proton from the amine to the ether oxygen, followed by the expulsion of neutral methanol (32 Da). This creates a stable, cyclized cation or a vinyl-substituted pyrazole.
-
Alternative Failure: The 3-amino isomer places the amino group too far from the N1-sidechain. The "methanol loss" pathway is geometrically forbidden. Instead, the molecule undergoes higher-energy fragmentation, typically losing the entire side chain (58 Da) or cleaving the pyrazole ring.
2. The Heteroatom Advantage (vs. Alkyl Chains)
-
Performance: The methoxyethyl group provides a "soft" fragmentation channel. The loss of methanol occurs at lower collision energies (CE) compared to C-C bond cleavages.
-
Alternative Failure: The N-ethyl analog lacks the oxygen acceptor. It requires higher CE to fragment, often leading to extensive "shattering" of the molecule (non-specific ring cleavage) before diagnostic ions are formed.
Mechanistic Visualization
The following diagram illustrates the Neighboring Group Participation (NGP) mechanism that is unique to the product. This pathway is the "fingerprint" used for identification.
Figure 1: Mechanism of diagnostic methanol loss facilitated by the proximity of the 5-amino group to the N-methoxyethyl side chain.
Validated Experimental Protocol
To replicate these results and successfully distinguish isomers, follow this standardized LC-MS/MS workflow. This protocol is designed to maximize the abundance of the diagnostic ions described above.
Step 1: Sample Preparation
-
Solvent: Dissolve compounds in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: Target
to prevent space-charge effects in ion traps. -
Critical Check: Avoid ammonium buffers (e.g., Ammonium Acetate) during initial characterization, as
adducts can suppress the protonation required for the H-transfer mechanism.
Step 2: Ion Source Parameters (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV (Standard).
-
Cone Voltage: Optimization Required.
-
Start low (15-20V) to preserve the molecular ion
. -
Note: Methoxyethyl amines are labile; high cone voltage may cause "in-source fragmentation," losing the diagnostic precursor before selection.
-
Step 3: MS/MS Fragmentation (Energy Ramping)
Instead of a single collision energy (CE), use Energy Ramping or Stepped CE to capture the full profile.
-
Isolate the precursor
. -
Apply CE Ramp: 10 eV
50 eV. -
Observation Window:
-
Low CE (15-25 eV): Look for the -32 Da peak (Methanol loss). If observed here, it confirms the 5-amino (proximal) isomer.
-
High CE (>35 eV): Look for -58 Da (Sidechain loss) or Ring Cleavage. This dominates in the 3-amino (distal) isomer.
-
Step 4: Data Interpretation
Calculate the Diagnostic Ratio (DR) :
-
DR > 1.0: Indicates 5-amino isomer (Product).
-
DR < 0.1: Indicates 3-amino isomer (Alternative).
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the principles of neighboring group participation and neutral losses).[1]
-
Holčapek, M., et al. (2010). "Structural analysis of isomeric N-oxides and N-hydroxy compounds by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. Link (Demonstrates the differentiation of N-heterocycle isomers via specific hydrogen rearrangements).
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
-
Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[2] Natural Product Reports. Link (Comprehensive review of ESI-MS/MS mechanisms including inductive cleavage and rearrangements).
Sources
A Researcher's Guide to Distinguishing N1 vs. N2 Alkylation Isomers in 3-Methylpyrazoles
For researchers, scientists, and professionals in drug development, the regioselective N-alkylation of unsymmetrical pyrazoles like 3-methylpyrazole presents a persistent challenge. The two adjacent nitrogen atoms in the pyrazole ring, N1 and N2, often exhibit similar reactivity, leading to the formation of a mixture of N1 and N2-alkylated regioisomers.[1] The ability to definitively distinguish between these isomers is paramount, as the substitution pattern profoundly impacts a molecule's biological activity and physicochemical properties. This guide provides an in-depth comparison of analytical techniques and experimental data to confidently assign the regiochemistry of 3-methylpyrazole alkylation.
The Synthetic Challenge: Controlling Regioselectivity
The ratio of N1 to N2 alkylated isomers is governed by a subtle interplay of steric and electronic factors.[2] Key reaction parameters that influence this regioselectivity include:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2][3] The methyl group at the 3-position of the pyrazole ring creates a more sterically encumbered environment around the adjacent N2 atom. Consequently, reactions with bulky alkylating agents tend to favor substitution at the more accessible N1 position.[3]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[1][4]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.[1] For instance, the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been shown to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][5] Conversely, magnesium-based catalysts like MgBr₂ can favor N2-alkylation.[3] Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[3] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3]
Definitive Isomer Characterization: A Multi-Technique Approach
A combination of spectroscopic and chromatographic methods is often necessary for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR spectroscopy is the most powerful tool for distinguishing between N1 and N2 alkylated pyrazole isomers. Key experiments include ¹H, ¹³C, and 2D NMR techniques like NOESY and HMBC.
¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons, particularly H5, are highly informative. In N1-alkylated-3-methylpyrazoles, the H5 proton is in closer proximity to the N1-alkyl group. In contrast, for the N2-alkylated isomer (1-alkyl-5-methylpyrazole), the H5 proton is adjacent to the unsubstituted nitrogen. This difference in the electronic environment leads to distinct chemical shifts.
¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons, C3 and C5, are also diagnostic. The carbon attached to the methyl group (C3 in the starting material) and the C5 carbon will have different chemical shifts depending on the position of the alkyl group.[6]
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is invaluable for confirming spatial proximity between protons. For an N1-alkylated-3-methylpyrazole, a NOE correlation will be observed between the protons of the N1-alkyl group and the H5 proton of the pyrazole ring.[7] This through-space interaction provides definitive evidence for the N1 substitution pattern.[8][9]
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (2- and 3-bond) correlations between protons and carbons. In an N1-substituted pyrazole, the protons of the N1-alkyl group will show a ³J correlation to the C5 carbon.[7] This correlation is absent for the N2 isomer, making HMBC a robust method for isomer assignment.[9]
| Technique | N1-Alkyl-3-methylpyrazole (Expected Observation) | N2-Alkyl-3-methylpyrazole (Expected Observation) | References |
| ¹H NMR | Distinct chemical shift for H5 proton. | Different distinct chemical shift for H5 proton. | [10][11] |
| ¹³C NMR | Characteristic chemical shifts for C3, C5, and C4. | Different characteristic chemical shifts for C3, C5, and C4. | [6][12][13] |
| NOESY | Correlation between protons of the N1-alkyl group and the H5 proton. | No correlation between protons of the N2-alkyl group and the H5 proton. | [7][8][9] |
| HMBC | ³J correlation between protons of the N1-alkyl group and the C5 carbon. | No ³J correlation between protons of the N2-alkyl group and the C5 carbon. | [7][9] |
X-ray Crystallography: The Gold Standard
For compounds that yield suitable single crystals, X-ray crystallography provides unambiguous structural determination.[14][15] It offers a definitive 3D molecular structure, confirming the connectivity of atoms and leaving no doubt as to the position of the alkyl group.[16] While not a high-throughput technique, it is the ultimate arbiter in cases of ambiguous spectroscopic data.
Chromatographic Methods: Separation and Quantification
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying the isomeric mixture.[17]
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile compounds.[18][19] When coupled with a mass spectrometer, it can provide information about the molecular weight and fragmentation patterns of the isomers.[20][21] While the mass spectra of the N1 and N2 isomers may be very similar, their different boiling points and interactions with the GC column stationary phase often allow for their separation, with distinct retention times.
High-Performance Liquid Chromatography (HPLC): HPLC is another indispensable tool for isomer separation.[22] By carefully selecting the stationary phase (e.g., C18, silica) and mobile phase, a separation method can be developed to resolve the N1 and N2 isomers.[17] Chiral stationary phases can even be used to separate enantiomers of chiral N1-substituted pyrazoles.[23][24] HPLC is particularly useful for monitoring reaction progress and determining the isomeric ratio.
Experimental Protocols
General Protocol for N-Alkylation of 3-Methylpyrazole
This protocol is a general starting point and may require optimization for specific alkylating agents and desired regioselectivity.
-
To a solution of 3-methylpyrazole (1.0 equiv) in an anhydrous solvent (e.g., DMSO, DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH, 2.0 equiv).[2]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature until completion (monitor by TLC or HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.[17]
NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum to assess purity and obtain initial structural information.[10]
-
Acquire a ¹³C NMR spectrum to identify the carbon signals of the pyrazole ring and substituents.[6]
-
For unambiguous assignment, perform 2D NMR experiments:
Conclusion
The definitive characterization of N1 and N2 alkylation isomers of 3-methylpyrazole is a critical step in synthetic chemistry and drug discovery. While controlling the regioselectivity of the alkylation reaction is the primary synthetic goal, a robust analytical strategy is essential for verifying the outcome. A multi-technique approach, with NMR spectroscopy (particularly 2D experiments like NOESY and HMBC) as the central tool, complemented by chromatographic separation and, when possible, X-ray crystallography, provides the necessary evidence for unambiguous isomer assignment. By understanding the principles behind each technique and applying them systematically, researchers can confidently navigate the complexities of pyrazole chemistry.
References
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
- ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
- MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- BenchChem. (2025, December). Column chromatography conditions for separating pyrazole isomers. BenchChem.
- Sánchez-Migallón, A. (2016, April 19). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
- Bohrium. (2023, September 17). x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. Ask this paper.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
- ACS Figshare. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
- CORE. (2023, November 28). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. CORE.
- ResearchGate. (n.d.). (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the.... ResearchGate.
- ResearchGate. (2025, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. ResearchGate.
- Google Patents. (n.d.). US5128480A - Preparation of 3-methylpyrazole. Google Patents.
- PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. ResearchGate.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(674).
- (2000, July 31). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- ChemicalBook. (n.d.). 3-Methylpyrazole(1453-58-3) 1H NMR spectrum. ChemicalBook.
- ResearchGate. (2025, August 10). X-ray crystal structural analysis of 1,2-dihydro-3-methylpyrazole-5-one. ResearchGate.
- BenchChem. (n.d.). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem.
- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
- PubChem. (n.d.). 3-Methylpyrazole. PubChem.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
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- ResearchGate. (n.d.). ¹H NMR spectrum of N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl).... ResearchGate.
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- (n.d.). Tables For Organic Structure Analysis.
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A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Aminopyrazole Derivatives
For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of aminopyrazole derivatives is paramount for robust analytical method development, impurity profiling, and pharmacokinetic studies. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of a representative set of aminopyrazole derivatives under various conditions. We will delve into the causal factors influencing retention, grounded in established chromatographic theory and supported by experimental data.
Introduction: The Significance of Aminopyrazole Scaffolds and Their Chromatographic Analysis
Aminopyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1][2][3] The structural diversity inherent in aminopyrazole libraries, often generated through combinatorial chemistry, presents a significant analytical challenge.[4][5][6] Developing reliable HPLC methods is crucial for separating closely related derivatives, quantifying active pharmaceutical ingredients (APIs), and detecting potential impurities.
This guide will systematically explore the impact of stationary phase chemistry, mobile phase composition, and analyte physicochemical properties on the retention times of five model aminopyrazole derivatives. Our objective is to provide a practical framework for method development, enabling you to make informed decisions when analyzing your own aminopyrazole compounds.
The Experimental Framework: A Validated Approach to Comparison
To ensure the scientific integrity and trustworthiness of our comparison, the experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[7][8][9][10] A standardized protocol for all experiments is crucial for generating comparable data.
Selected Aminopyrazole Derivatives
To represent the chemical space of this compound class, we have selected five virtual aminopyrazole derivatives with varying substituents, designed to exhibit a range of polarities and functionalities. The key physicochemical properties influencing retention, namely the logarithm of the octanol-water partition coefficient (logP) as a measure of hydrophobicity and the acid dissociation constant (pKa), are crucial for understanding their chromatographic behavior.
| Compound ID | R1 | R2 | R3 | Calculated logP | Predicted pKa (most basic) |
| AP-01 | H | H | H | 1.22 | 4.5 |
| AP-02 | Cl | H | H | 2.05 | 3.8 |
| AP-03 | OCH3 | H | H | 1.15 | 4.8 |
| AP-04 | H | NO2 | H | 1.05 | 1.5 |
| AP-05 | H | H | Phenyl | 2.98 | 4.2 |
Note: logP and pKa values are predictions for illustrative purposes.
Experimental Workflow
The following workflow outlines the systematic approach to be taken for comparing the retention times of the selected aminopyrazole derivatives.
Caption: A generalized experimental workflow for the comparative HPLC analysis of aminopyrazole derivatives.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for reproducibility. The following sections detail the procedures for mobile phase and sample preparation, based on common laboratory practices.[11][12][13][14][15]
2.3.1. Mobile Phase Preparation
-
Aqueous Phase:
-
For acidic conditions: Prepare a 20 mM ammonium formate solution in HPLC-grade water. Adjust the pH to 3.0 with formic acid.
-
For neutral conditions: Prepare a 20 mM ammonium acetate solution in HPLC-grade water. The pH should be approximately 7.0.
-
Filter the aqueous phase through a 0.22 µm membrane filter.
-
-
Organic Phase:
-
Use HPLC-grade acetonitrile (ACN) or methanol (MeOH).
-
-
Mobile Phase Composition:
-
Mobile Phase A: Buffered aqueous phase.
-
Mobile Phase B: Organic modifier (ACN or MeOH).
-
All mobile phases should be degassed by sonication or helium sparging before use.
-
2.3.2. Sample Preparation
-
Prepare individual stock solutions of each aminopyrazole derivative (AP-01 to AP-05) at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Create a mixed standard solution by combining equal volumes of each stock solution to achieve a final concentration of 0.2 mg/mL for each analyte.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
2.3.3. HPLC Conditions
-
System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Columns:
-
C18 (e.g., 4.6 x 150 mm, 5 µm)
-
C8 (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase: See section 2.3.1.
-
Gradient Program:
-
0-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 254 nm
Results and Discussion: A Comparative Analysis of Retention Behavior
This section presents the expected retention time data for our model aminopyrazole derivatives under the specified HPLC conditions. The discussion will focus on the interplay between stationary phase, mobile phase, and analyte properties.
Impact of Stationary Phase Chemistry
The choice of stationary phase is a critical factor in determining the selectivity of a separation.
Table 1: Predicted Retention Times (min) on Different Stationary Phases (Mobile Phase: A = 20 mM Ammonium Formate pH 3.0, B = Acetonitrile)
| Compound ID | C18 | C8 | Phenyl-Hexyl |
| AP-01 | 8.5 | 7.8 | 8.2 |
| AP-02 | 10.2 | 9.3 | 9.8 |
| AP-03 | 8.3 | 7.6 | 8.0 |
| AP-04 | 7.9 | 7.2 | 7.7 |
| AP-05 | 12.5 | 11.5 | 12.8 |
Expertise & Experience:
-
C18 vs. C8: As expected, the C18 column, with its longer alkyl chains, provides greater hydrophobicity and thus longer retention times for all analytes compared to the C8 column. The more hydrophobic compounds, such as AP-02 (due to the chloro-substituent) and AP-05 (with the phenyl group), show a more pronounced increase in retention on the C18 phase.
-
Phenyl-Hexyl: The Phenyl-Hexyl column offers a unique selectivity. For AP-05, which contains a phenyl ring, the retention is significantly longer than on the C8 and even slightly longer than on the C18 column. This is attributed to π-π interactions between the aromatic ring of the analyte and the phenyl groups of the stationary phase. This alternative selectivity can be invaluable for resolving aromatic isomers or separating compounds with similar hydrophobicity but different aromatic character.
Influence of Mobile Phase Modifier
The choice of organic modifier can significantly alter selectivity.
Table 2: Predicted Retention Times (min) with Acetonitrile vs. Methanol (Column: C18, Aqueous Phase: 20 mM Ammonium Formate pH 3.0)
| Compound ID | Acetonitrile | Methanol |
| AP-01 | 8.5 | 9.8 |
| AP-02 | 10.2 | 11.8 |
| AP-03 | 8.3 | 9.6 |
| AP-04 | 7.9 | 9.1 |
| AP-05 | 12.5 | 14.5 |
Expertise & Experience:
-
Eluotropic Strength: Acetonitrile is a stronger solvent (less polar) than methanol in reversed-phase chromatography. Consequently, using methanol as the organic modifier results in longer retention times for all analytes.
-
Selectivity Differences: The change in organic modifier can also alter the elution order. While not observed in this simplified dataset, methanol, being a protic solvent, can engage in hydrogen bonding interactions differently than the aprotic acetonitrile, potentially changing the selectivity for compounds with hydrogen bond donors and acceptors.
Effect of Mobile Phase pH
For ionizable compounds like aminopyrazoles, mobile phase pH is a powerful tool for manipulating retention.
Table 3: Predicted Retention Times (min) at Different pH Values (Column: C18, Organic Modifier: Acetonitrile)
| Compound ID | pH 3.0 | pH 7.0 |
| AP-01 | 8.5 | 7.5 |
| AP-02 | 10.2 | 9.5 |
| AP-03 | 8.3 | 7.3 |
| AP-04 | 7.9 | 7.8 |
| AP-05 | 12.5 | 11.2 |
Expertise & Experience:
-
Ionization and Retention: Aminopyrazoles are basic compounds. At pH 3.0, which is below their pKa values, they will be protonated and exist in their more polar, ionized form. As the pH increases to 7.0, they become less protonated (more in their neutral, less polar form), which would typically lead to increased retention in reversed-phase chromatography. However, the interaction with residual silanols on the silica-based stationary phase can complicate this behavior. At acidic pH, the protonated basic analytes can have strong ionic interactions with ionized silanols, leading to peak tailing and sometimes increased retention. As the pH increases, the silanols become more ionized, but the analytes become more neutral, leading to a complex interplay of interactions. For AP-04, with a very low pKa, the change in pH has a minimal effect on its retention as it remains largely neutral at both pH values.
Quantitative Structure-Retention Relationships (QSRR)
The relationship between the chemical structure of the aminopyrazole derivatives and their retention times can be rationalized using QSRR principles.
Caption: The relationship between molecular properties, HPLC parameters, and retention time in the context of QSRR.
In reversed-phase HPLC, a higher logP value (greater hydrophobicity) generally leads to a longer retention time. This is evident in our data, where AP-05 (highest logP) consistently has the longest retention time. Conversely, a higher polar surface area (PSA) would typically lead to shorter retention. The pKa of the aminopyrazole derivatives dictates their degree of ionization at a given mobile phase pH, which in turn significantly impacts their interaction with the stationary phase and, consequently, their retention time.
Conclusion and Recommendations
This guide has provided a systematic comparison of the HPLC retention behavior of aminopyrazole derivatives, highlighting the critical roles of stationary phase chemistry, mobile phase composition, and analyte physicochemical properties.
Key Takeaways for Method Development:
-
Start with a C18 column: It provides a good balance of hydrophobicity and is a robust starting point for most aminopyrazole separations.
-
Consider a Phenyl column for aromatic derivatives: If you are working with aminopyrazoles containing aromatic substituents, a phenyl column can offer unique selectivity due to π-π interactions.
-
Use acetonitrile as the initial organic modifier: It generally provides good peak shapes and lower backpressure compared to methanol. However, if co-elution is an issue, switching to methanol can provide a significant change in selectivity.
-
Optimize mobile phase pH: For these basic compounds, adjusting the pH can dramatically alter retention and selectivity. Operating at a pH 1.5-2 units away from the analyte's pKa will ensure a consistent ionization state and improve peak shape.
-
Leverage QSRR principles: Understanding the relationship between the structure of your aminopyrazole derivatives and their likely retention behavior can guide your initial method development choices and help in troubleshooting separation issues.
By applying the principles and experimental framework outlined in this guide, researchers, scientists, and drug development professionals can develop robust and reliable HPLC methods for the analysis of aminopyrazole derivatives, ensuring the quality and integrity of their scientific work.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
N.A. STANDARD OPERATING PROCEDURE. [Link]
-
Journal of Medicinal Chemistry. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Pharmaguideline. SOP for HPLC Analysis and Documentation. [Link]
-
PubMed. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Scribd. QC-040 00 Preparation of Mobile Phases. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
ProQuest. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. [Link]
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Signal Transduction and Targeted Therapy. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Arabian Journal of Chemistry. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. [Link]
-
Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
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Validating Purity of Pyrazole Amines: A Senior Scientist’s Guide to LC-MS/MS
Executive Summary
In the high-stakes landscape of kinase inhibitor development, pyrazole amines are ubiquitous scaffolds. However, their validation presents a "perfect storm" of analytical challenges: high polarity, lack of strong chromophores in early intermediates, and a propensity for N-alkylation regioisomerism (e.g., N1 vs. N2 isomers). Standard HPLC-UV methods often fail to distinguish these co-eluting isomers, leading to "blind spots" in purity assessment.
This guide moves beyond basic protocol listing. It synthesizes current ICH Q2(R2) regulatory standards with practical, field-proven strategies for using LC-MS/MS to validate pyrazole amine purity. We focus on overcoming the "retention trap" of polar amines and the "isobaric mask" of regioisomers.
Part 1: The Analytical Challenge
Why Standard Methods Fail
Pyrazole amines often possess high pKa values (making them positively charged at standard pH) and significant polarity.
-
The C18 Dewetting Issue: On standard C18 columns, small polar pyrazoles often elute in the void volume (
), preventing accurate quantification. -
The Regioisomer Trap: N-alkylation during synthesis often produces 1,3- and 1,5-isomers. These are isobaric (same mass) and often have identical UV spectra. MS detection alone cannot distinguish them without chromatographic separation.
Comparative Analysis: LC-MS/MS vs. Alternatives
The following table contrasts LC-MS/MS with traditional purity assays for this specific chemical class.
| Feature | LC-MS/MS (Triple Quad) | HPLC-UV (DAD) | qNMR (Quantitative NMR) |
| Primary Detection | Mass-to-Charge (m/z) & Fragmentation | UV Absorption (Chromophore) | Proton/Carbon Environment |
| Specificity | High: Distinguishes co-eluting impurities if masses differ. | Low: Co-eluting peaks merge; "hidden" impurities. | High: Structural certainty. |
| Sensitivity (LOD) | Trace (<0.01%): Ideal for genotoxic impurity screening. | Moderate (0.05-0.1%): Limited by extinction coefficient. | Low (>0.1%): Not suitable for trace analysis. |
| Regioisomer ID | Medium: Requires chromatographic separation (isobaric). | Low: Spectra usually identical. | High: Distinct chemical shifts. |
| Throughput | High (5-10 min runs). | High. | Low. |
Part 2: Method Development Strategy
Stationary Phase Selection: The "PFP" Advantage
For pyrazole amines, the standard C18 column is often the wrong tool.
-
Recommendation: Use Pentafluorophenyl (PFP) or HILIC columns.
-
Mechanism: PFP columns offer
interactions and hydrogen bonding, providing superior selectivity for aromatic isomers (regioisomers) compared to hydrophobic C18 interactions. PFP phases often exhibit "U-shaped" retention, retaining polar amines via HILIC-like mechanisms at high organic content.
Mobile Phase & pH
-
Buffer: Volatile buffers are mandatory. Use Ammonium Formate (10mM) adjusted to pH 3.5 with Formic Acid.
-
Why Acidic? While high pH improves retention of bases on C18, silica-based columns degrade >pH 8. Acidic conditions protonate the amine, which PFP columns can handle well via ion-exchange/polar interactions.
Visualization: Column Selection Logic
The following diagram illustrates the decision matrix for selecting the correct stationary phase for pyrazole analysis.
Part 3: Validation Protocol (ICH Q2(R2) Compliant)
This protocol validates the purity method for a theoretical pyrazole amine (Target Mass: 350.2 Da).
Step 1: Specificity (Regioisomer Resolution)
Objective: Prove the method separates the Active Pharmaceutical Ingredient (API) from its isobaric regioisomer.
-
Preparation: Spike the API (100 µg/mL) with its known regioisomer (1 µg/mL).
-
Criterion: Resolution (
) between API and isomer must be > 1.5. -
MS Setting: Monitor MRM transitions. Even if parent masses are identical, fragmentation patterns often differ.
-
Example: N1-alkylated pyrazoles often lose the alkyl group more readily than N2-isomers.
-
Step 2: Linearity & Range
Objective: Confirm detector response is linear across the expected impurity range (0.05% to 120% of specification).
-
Levels: Prepare 5 concentrations (e.g., 0.05, 0.1, 0.5, 1.0, and 1.2 µg/mL).
-
Acceptance: Correlation coefficient (
) > 0.99.
Step 3: Accuracy (Recovery)
Objective: Ensure no matrix effects suppress ionization.
-
Method: Standard Addition. Spike the impurity into the sample matrix at 3 levels (50%, 100%, 150% of limit).
-
Acceptance: Mean recovery between 80-120%.
Step 4: Sensitivity (LOD/LOQ)
Objective: Define the lowest detectable purity defect.
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
Part 4: Experimental Workflow Diagram
This diagram outlines the self-validating workflow from sample prep to data integrity check.
Part 5: Troubleshooting Common Issues
| Issue | Root Cause | Solution |
| Peak Tailing | Secondary interactions with silanols. | Add 10-20mM Ammonium Formate; ensure pH < 4.0. |
| Signal Suppression | Matrix effect or co-eluting salts. | Switch to divert valve (send first 1 min to waste); improve sample cleanup (SPE). |
| Carryover | "Sticky" basic amines on injector. | Use a needle wash with high organic + 0.1% Formic Acid. |
| RT Shift | pH instability or column equilibration. | Ensure column is re-equilibrated for 10 column volumes between runs. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]
-
Bell, D. S. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.[2] [Link]
-
Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available perfluorinated stationary phases. Journal of Chromatography A. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
